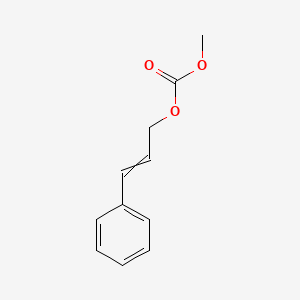

Methyl 3-phenylprop-2-EN-1-YL carbonate

Description

Methyl 3-phenylprop-2-en-1-yl carbonate is a carbonate ester derivative characterized by a 3-phenylpropenyl (C₆H₅–CH₂–CH=CH–) group attached to a methyl carbonate moiety (OCOOCH₃). The compound’s structure combines a conjugated π-system from the propenyl-phenyl group with the polar carbonate functional group, influencing its reactivity, solubility, and intermolecular interactions. Carbonate esters are widely used in organic synthesis as protecting groups for alcohols or intermediates in transesterification reactions. The phenylpropenyl substituent may enhance stability through resonance effects and contribute to π-π stacking in crystalline phases.

Properties

CAS No. |

87802-71-9 |

|---|---|

Molecular Formula |

C11H12O3 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

methyl 3-phenylprop-2-enyl carbonate |

InChI |

InChI=1S/C11H12O3/c1-13-11(12)14-9-5-8-10-6-3-2-4-7-10/h2-8H,9H2,1H3 |

InChI Key |

NXPVXGMVVNYCGZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)OCC=CC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Piperazine-Based Dichloride Hemihydrate ()

The compound 1-[bis(4-fluorophenyl)methyl]-4-[(2Z)-3-phenylprop-2-en-1-yl]piperazine-1,4-diium dichloride hemihydrate shares the 3-phenylprop-2-en-1-yl group but incorporates a piperazine ring and chloride counterions. Key comparisons include:

Research Findings :

- The piperazine derivative forms a robust hydrogen-bonded network, stabilizing its crystal structure . In contrast, the carbonate ester may exhibit weaker intermolecular forces, relying on van der Waals and dipole interactions.

- The propenyl group in both compounds contributes to conjugation but plays distinct roles: in the piperazine compound, it influences cation geometry, while in the carbonate, it may enhance solubility in non-polar solvents.

Phenol, 3-(2-methyl-2-propen-1-yl)-, 1-acetate ()

This acetate ester shares a propenyl substituent but differs in functional group and aromatic substitution:

Research Findings :

Allyl Carbonate Derivatives

Comparisons with simpler allyl carbonates (e.g., methyl allyl carbonate) highlight the phenyl group’s impact:

| Property | This compound | Methyl Allyl Carbonate |

|---|---|---|

| Molecular Formula | C₁₁H₁₂O₃ | C₅H₈O₃ |

| Boiling Point | Higher (estimated >200°C) | ~150°C (literature) |

| Conjugation Effects | Extended π-system from phenyl group | Minimal conjugation |

| Crystallization | Potential π-π stacking | Likely liquid at room temp |

Research Findings :

- The phenyl group enhances thermal stability and may promote crystallization via π-π interactions, unlike non-aromatic allyl carbonates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.